molecular formula C18H20N2O3 B5430354 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE

Cat. No.: B5430354
M. Wt: 312.4 g/mol
InChI Key: WFCVEBDIWSFAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl ring

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14-4-2-5-15(12-14)13-17(21)19-7-9-20(10-8-19)18(22)16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVEBDIWSFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Reaction with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.

    Formation of the ethanone derivative: Finally, the 4-(furan-2-carbonyl)piperazine is reacted with 3-methylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE
  • 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENYL)ETHAN-1-ONE

Uniqueness

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENYL)ETHAN-1-ONE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets, making it a distinct compound in its class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.